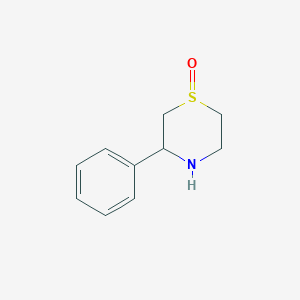

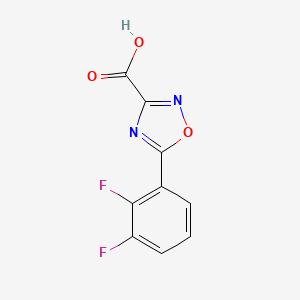

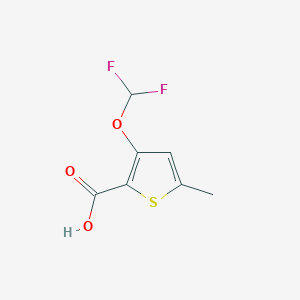

![molecular formula C12H8Cl2N4 B1423085 4-cloro-6-(clorometil)-1-fenil-1H-pirazolo[3,4-d]pirimidina CAS No. 1354952-35-4](/img/structure/B1423085.png)

4-cloro-6-(clorometil)-1-fenil-1H-pirazolo[3,4-d]pirimidina

Descripción general

Descripción

4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C12H8Cl2N4 and its molecular weight is 279.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

Este compuesto es un fragmento estructural presente en nucleósidos naturales como la Formicina A y B, que han mostrado una significativa actividad antitumoral . La presencia del grupo pirazolo[3,4-d]pirimidina es crucial para la actividad biológica, lo que lo convierte en un compuesto valioso para la investigación del cáncer.

Actividad Antiviral

Los derivados de la 1H-pirazolo[3,4-d]pirimidina presentan propiedades antivirales. Esto hace que el compuesto sea un posible intermediario para desarrollar nuevos medicamentos antivirales, especialmente ante la aparición de amenazas virales emergentes .

Propiedades Analgésicas

El compuesto se ha asociado con actividad analgésica, lo que sugiere su uso en la investigación del manejo del dolor. Los científicos están explorando su potencial como analgésico no opioide .

Tratamiento de la Disfunción Eréctil

La investigación indica que esta clase de compuestos puede ser eficaz en el tratamiento de la disfunción eréctil masculina. Esto abre vías para desarrollar nuevos productos farmacéuticos en el área de la salud sexual .

Prevención de la Hiperuricemia y la Gota

Los derivados del compuesto se están estudiando por su efectividad en el tratamiento de la hiperuricemia y la prevención de la gota, proporcionando una posible alternativa a los tratamientos actuales .

Actividad Antibacteriana y Antiproliferativa

Los derivados funcionalmente sustituidos han mostrado buena actividad antibacteriana y antiproliferativa. Esto sugiere la utilidad del compuesto en el desarrollo de nuevos antibióticos e inhibidores del crecimiento celular .

Síntesis de Derivados Disustituidos

La 4-cloro-6-(clorometil)-1-fenil-1H-pirazolo[3,4-d]pirimidina sirve como un intermediario conveniente para sintetizar varios derivados disustituidos, que pueden poseer propiedades farmacológicas útiles .

Desarrollo de Análogos de Purina

Debido a su similitud estructural con las purinas, el compuesto es de interés en la síntesis de análogos de purina, que son importantes en la química medicinal por sus diversas actividades biológicas .

Mecanismo De Acción

Target of Action

The primary target of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and is involved in the progression of cells from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

4-Chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . This mechanism is particularly effective against cancer cells, which rely on rapid cell division for growth .

Result of Action

The primary result of the action of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is the inhibition of cell division and proliferation . By inhibiting CDK2 and disrupting the cell cycle, the compound can effectively halt the growth of cancer cells . This can lead to a reduction in tumor size and potentially the eradication of the cancer .

Análisis Bioquímico

Biochemical Properties

4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . The inhibition of these kinases can lead to alterations in cellular processes, making 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine a potential candidate for therapeutic applications.

Cellular Effects

The effects of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can affect the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells.

Molecular Mechanism

At the molecular level, 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can lead to changes in gene expression and cellular function, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The effects of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important to consider when evaluating the potential therapeutic applications of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Dosage Effects in Animal Models

The effects of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, this compound can inhibit the proliferation of cancer cells without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver damage and immunosuppression. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine for clinical applications.

Metabolic Pathways

4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and their derivatives. These metabolic effects can contribute to the compound’s therapeutic potential by altering cellular metabolism and function.

Transport and Distribution

The transport and distribution of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution properties are important for understanding the pharmacokinetics and pharmacodynamics of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Subcellular Localization

The subcellular localization of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine within these compartments can influence its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

4-chloro-6-(chloromethyl)-1-phenylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4/c13-6-10-16-11(14)9-7-15-18(12(9)17-10)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOANCJOAKNNRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of the synthesized compounds, and how were they confirmed?

A1: The study focused on synthesizing a series of amino derivatives of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. These derivatives were created by reacting the parent compound with various amines under mild reaction conditions []. The synthesized compounds were meticulously characterized using a combination of physical and spectral data. This included determining their Rf values, melting points, molecular weights, and molecular formulas. Further structural confirmation was achieved through spectroscopic analyses, including ¹H NMR, IR, and mass spectrometry [].

Q2: What were the key findings regarding the antibacterial and anticancer activities of the synthesized compounds?

A2: The research revealed promising antibacterial activity for all synthesized compounds (6a-6e) at a concentration of 20 μg/mL []. While they exhibited similar antibacterial efficacy, variations were observed in their anticancer potential against the human skin cancer cell line G361. Notably, compound 5 demonstrated the highest anticancer activity with an IC50 value of 3.32 * 10⁻⁵, marking it as a potential lead compound for further optimization [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

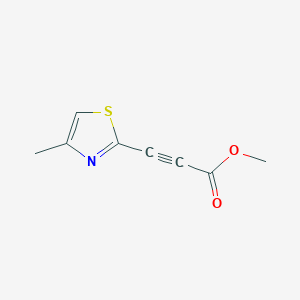

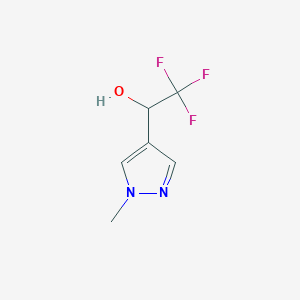

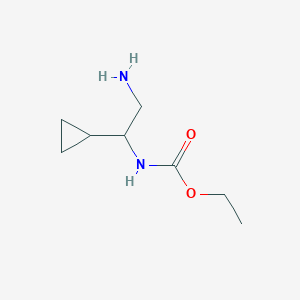

![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)

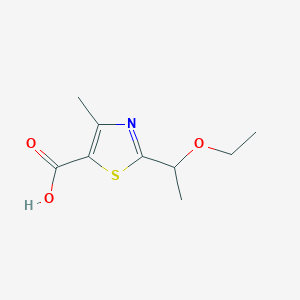

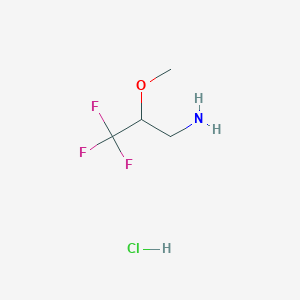

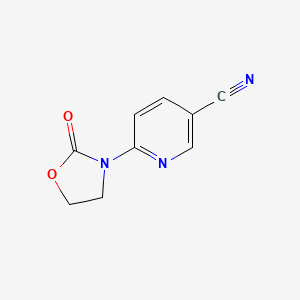

![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)

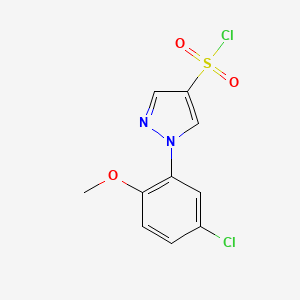

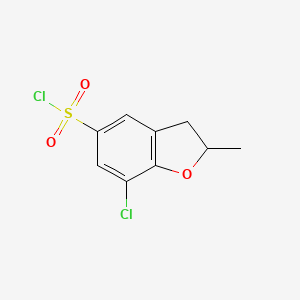

![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride](/img/structure/B1423013.png)